molecular formula C18H21FN2O2 B2837249 N,N-diethyl-2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide CAS No. 866156-57-2

N,N-diethyl-2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide

Cat. No.: B2837249
CAS No.: 866156-57-2
M. Wt: 316.376
InChI Key: AUYASTSHOKDASZ-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide is a synthetic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide typically involves the reaction of 4-fluorophenylhydrazine with 2,5-dimethylpyrrole under acidic conditions to form the intermediate 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole. This intermediate is then reacted with diethyl oxalate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide
  • N,N-diethyl-2-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide
  • N,N-diethyl-2-[1-(4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide

Uniqueness

The presence of the 4-fluorophenyl group in N,N-diethyl-2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity compared to its analogs .

Properties

IUPAC Name

N,N-diethyl-2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-5-20(6-2)18(23)17(22)16-11-12(3)21(13(16)4)15-9-7-14(19)8-10-15/h7-11H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYASTSHOKDASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)C1=C(N(C(=C1)C)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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